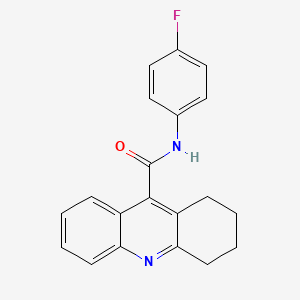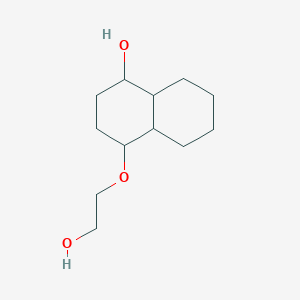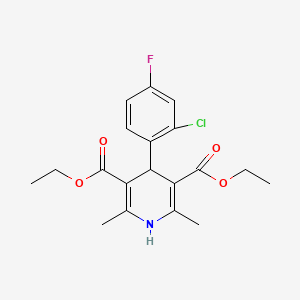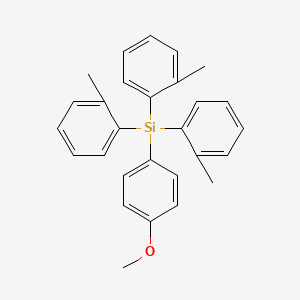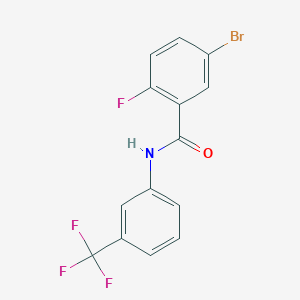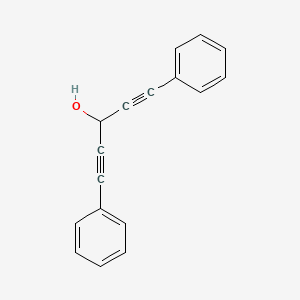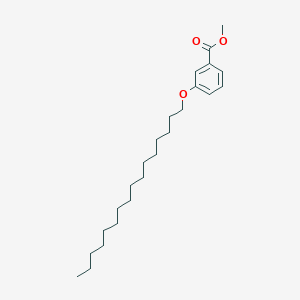
Methyl 3-(hexadecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(hexadecyloxy)benzoate: is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.585 g/mol . It is an ester derivative of benzoic acid, characterized by a long hexadecyloxy chain attached to the benzene ring. This compound is often used in early discovery research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(hexadecyloxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: The process may include additional purification steps such as distillation or recrystallization to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and hexadecanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Hydrolysis: 3-hydroxybenzoic acid and hexadecanol.
Reduction: 3-(hexadecyloxy)benzyl alcohol.
Substitution: Methyl 3-(hexadecyloxy)-4-nitrobenzoate (nitration), methyl 3-(hexadecyloxy)-4-chlorobenzoate (chlorination)
Applications De Recherche Scientifique
Methyl 3-(hexadecyloxy)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-(hexadecyloxy)benzoate is not well-documented. its effects are likely related to its ability to interact with lipid membranes due to its long alkyl chain. This interaction can disrupt membrane integrity and affect cellular processes .
Comparaison Avec Des Composés Similaires
- Methyl 4-(hexadecyloxy)benzoate
- Methyl 3-acetoacetamido-4-(hexadecyloxy)benzoate
- Methyl 2-(hexadecyloxy)benzoylacetate
Comparison: Methyl 3-(hexadecyloxy)benzoate is unique due to the position of the hexadecyloxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, such as methyl 4-(hexadecyloxy)benzoate, it may exhibit different chemical and biological properties .
Propriétés
Numéro CAS |
62443-21-4 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
methyl 3-hexadecoxybenzoate |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-23-19-17-18-22(21-23)24(25)26-2/h17-19,21H,3-16,20H2,1-2H3 |
Clé InChI |
DGSUCERRDKPGSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



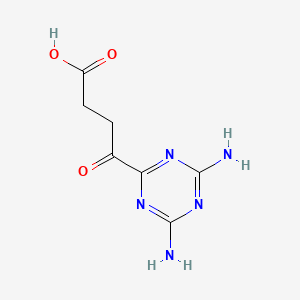


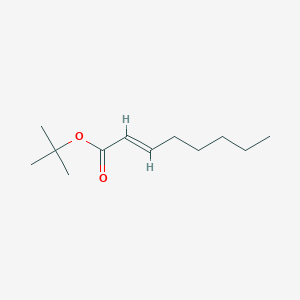
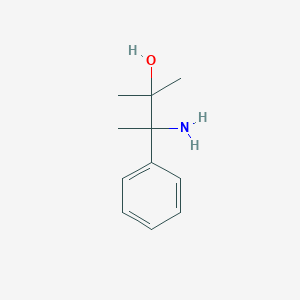
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
